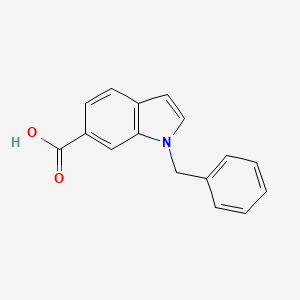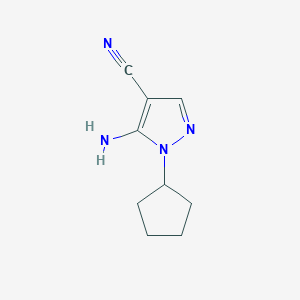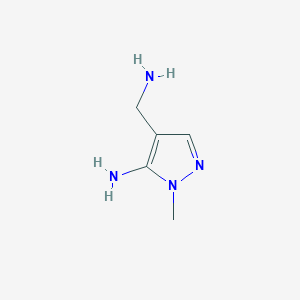![molecular formula C10H13N5 B1289536 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine CAS No. 252722-52-4](/img/structure/B1289536.png)
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
Descripción general
Descripción
4-(piperazin-1-il)-7H-pirrolo[2,3-d]pirimidina es un compuesto heterocíclico que presenta un núcleo de pirrolo[2,3-d]pirimidina con un grupo piperazina unido en la posición 4. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en química medicinal.
Aplicaciones Científicas De Investigación
4-(piperazin-1-il)-7H-pirrolo[2,3-d]pirimidina tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se investiga por su potencial como agente terapéutico, particularmente en el tratamiento de trastornos neurológicos y cáncer.
Estudios biológicos: Se utiliza como un compuesto de herramienta para estudiar varias vías biológicas y objetivos moleculares.
Biología química: El compuesto sirve como un andamio para el desarrollo de sondas químicas para investigar funciones e interacciones de proteínas.
Desarrollo farmacéutico: Se explora como un compuesto principal para el desarrollo de nuevos medicamentos con perfiles mejorados de eficacia y seguridad.
Direcciones Futuras
Mecanismo De Acción
El mecanismo de acción de 4-(piperazin-1-il)-7H-pirrolo[2,3-d]pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o modulador de estos objetivos, afectando así varias vías celulares. Por ejemplo, puede inhibir la acetilcolinesterasa, lo que lleva a niveles elevados de acetilcolina en el cerebro .
Análisis Bioquímico
Biochemical Properties
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This phosphorylation can activate or deactivate the target protein, thereby regulating various cellular processes . The compound’s interaction with protein kinases suggests its potential as a kinase inhibitor, which could be valuable in cancer treatment .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific protein kinases, the compound can disrupt signaling pathways that are crucial for cell growth and proliferation . This disruption can lead to the inhibition of cancer cell growth, making it a potential candidate for anticancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of protein kinases, inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell growth and survival . Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of protein kinases, resulting in prolonged effects on cell signaling and growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may effectively inhibit protein kinases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects are also noted, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall efficacy and safety . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-(piperazin-1-il)-7H-pirrolo[2,3-d]pirimidina generalmente implica los siguientes pasos:
Formación del núcleo de pirrolo[2,3-d]pirimidina: Esto se puede lograr mediante reacciones de ciclización que involucran precursores apropiados, como 2-aminopirimidina y compuestos 1,3-dicarbonílicos.
Introducción del grupo piperazina: El grupo piperazina se puede introducir mediante reacciones de sustitución nucleofílica. Por ejemplo, el núcleo de pirrolo[2,3-d]pirimidina se puede hacer reaccionar con piperazina en presencia de una base y un disolvente adecuados.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en la escalabilidad, el rendimiento y la rentabilidad. Se pueden emplear técnicas como la química de flujo continuo y las plataformas de síntesis automatizada para mejorar la eficiencia de la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-(piperazin-1-il)-7H-pirrolo[2,3-d]pirimidina puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio, ácido acético.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, etanol.
Sustitución: Haluros de alquilo, cloruros de acilo, bases como el hidróxido de sodio o el carbonato de potasio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo de piperazina.
Comparación Con Compuestos Similares
Compuestos similares
2-(4-fenilpiperazin-1-il)pirimidina-5-carboxamida: Este compuesto también presenta un grupo piperazina unido a un núcleo de pirimidina y se investiga por su actividad inhibitoria de la acetilcolinesterasa.
N-(6-(4-(pirazina-2-carbonil)piperazina/homopiperazina-1-il)piridin-3-il)benzamida: Este compuesto se estudia por su actividad antituberculosa.
2-(furano-2-il)-N5-(2-(4-fenilpiperazin-1-il)etil)tiazolo[5,4-d]pirimidina-5,7-diamina: Este compuesto es un potente y selectivo agonista inverso del receptor de adenosina A2A.
Singularidad
4-(piperazin-1-il)-7H-pirrolo[2,3-d]pirimidina es única debido a sus características estructurales específicas y el potencial para diversas actividades biológicas. Su combinación de un núcleo de pirrolo[2,3-d]pirimidina con un grupo piperazina proporciona un andamio versátil para el desarrollo de nuevos agentes terapéuticos y sondas químicas.
Propiedades
IUPAC Name |
4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15/h1-2,7,11H,3-6H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSXQBNNRGZPES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20592472 | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252722-52-4 | |
| Record name | 4-Piperazin-1-yl-1H-pyrrolo(2,3-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252722524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20592472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-PIPERAZIN-1-YL-1H-PYRROLO(2,3-D)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QB8UC7WSZ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Bromo-2-(methylthio)benzo[d]thiazole](/img/structure/B1289472.png)
![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)





![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)


![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1289506.png)
